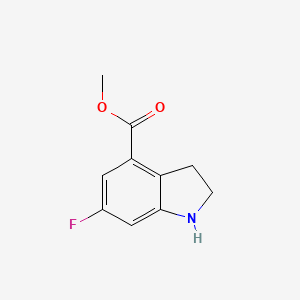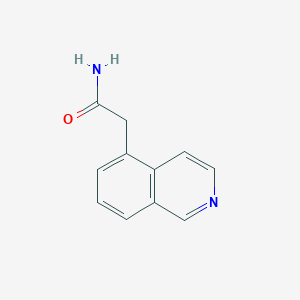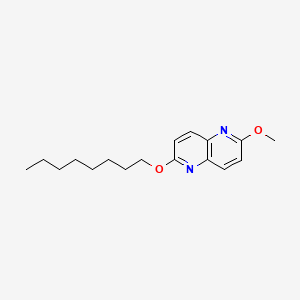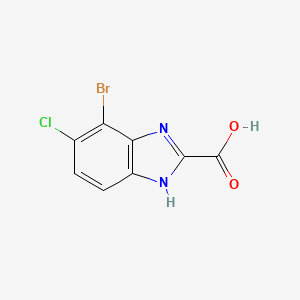
4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid is a heterocyclic compound with the molecular formula C8H4BrClN2O2 and a molecular weight of 275.49 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-5-chloro-1,2-phenylenediamine with a carboxylating agent under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
化学反応の分析
Types of Reactions: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .
科学的研究の応用
4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid has several scientific research applications:
作用機序
The mechanism of action of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Benzimidazole: The parent compound with a similar structure but without the bromine and chlorine substituents.
4-Bromo-5-chlorobenzimidazole: A related compound lacking the carboxylic acid group.
5-Chlorobenzimidazole-2-carboxylic Acid: A similar compound with only the chlorine substituent.
Uniqueness: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications .
特性
分子式 |
C8H4BrClN2O2 |
|---|---|
分子量 |
275.48 g/mol |
IUPAC名 |
4-bromo-5-chloro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-3(10)1-2-4-6(5)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChIキー |
JIXYLDGFVYDUFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


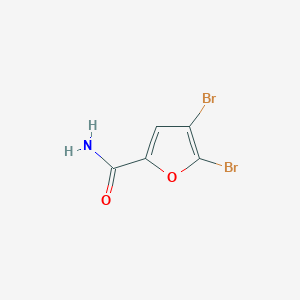
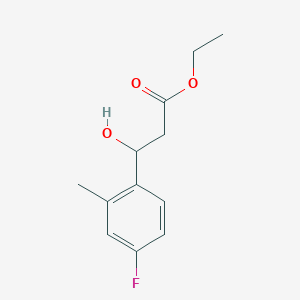
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

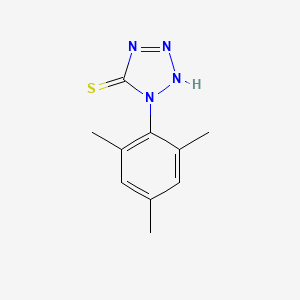
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
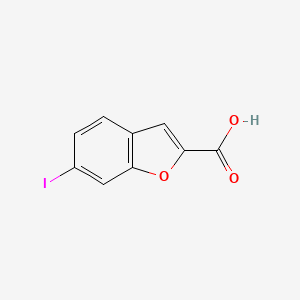
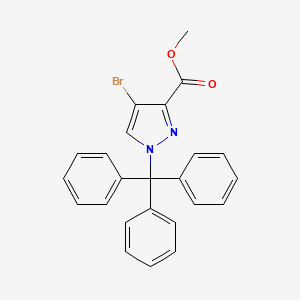
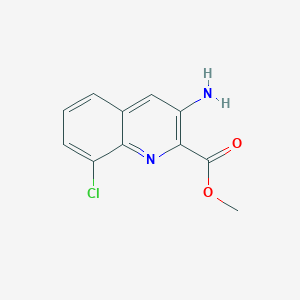
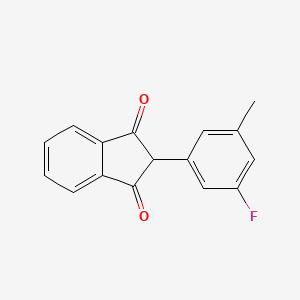
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
